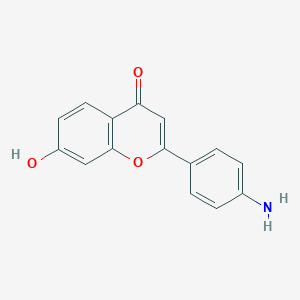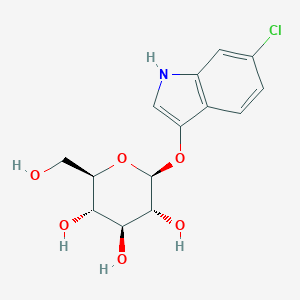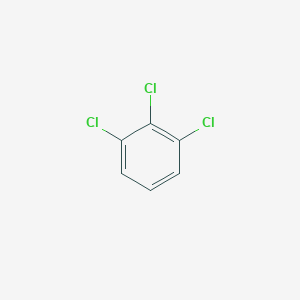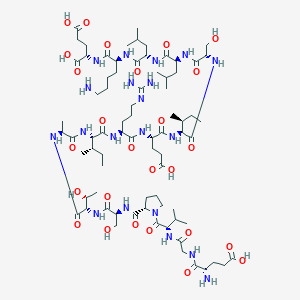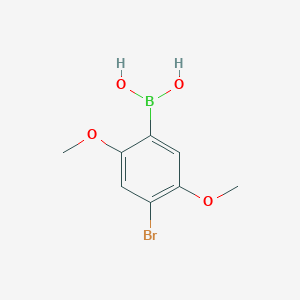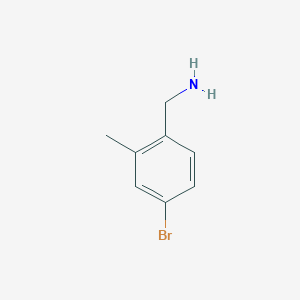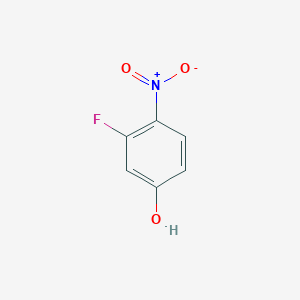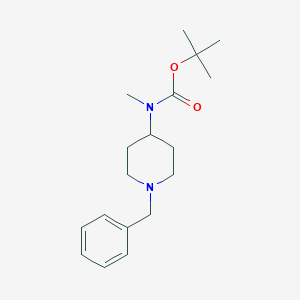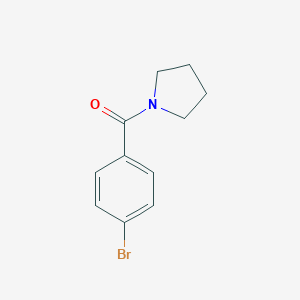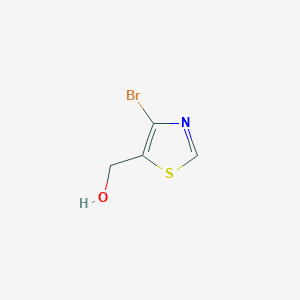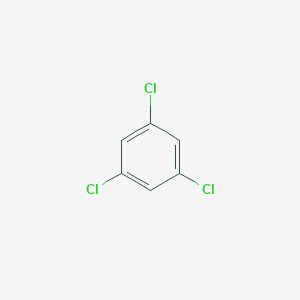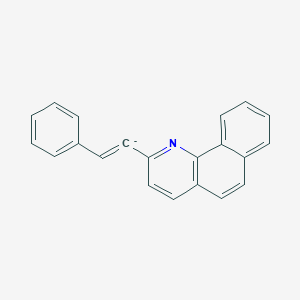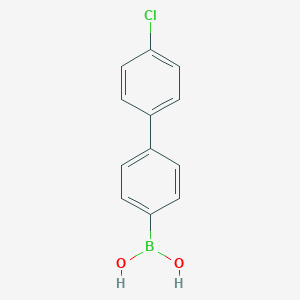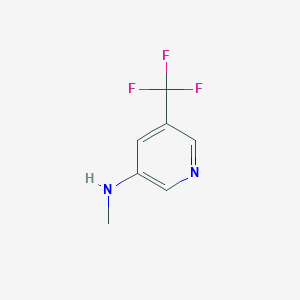
(5-(Trifluormethyl)pyridin-3-YL)methanamin
Übersicht
Beschreibung
The compound (5-(Trifluoromethyl)pyridin-3-yl)methanamine is a trifluoromethylated pyridine derivative, which is a class of compounds known for their role as intermediates in the synthesis of pharmaceutical products. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which can significantly alter the chemical and physical properties of the molecule, making them valuable in various chemical reactions and applications.
Synthesis Analysis
The synthesis of related N-substituted pyridine derivatives has been reported, where pyridin-2-amines are condensed with various aromatic aldehydes to produce a series of compounds with potential antibacterial activities . Another synthesis approach involves the use of ultrasound-promoted reactions to create N-substituted pyrrolidin-2-ones, which, while not the same, indicates the potential for innovative synthetic methods for related compounds . Additionally, the synthesis of copper (triazole-5-yl)methanamine complexes onto MCM-41 for the creation of pyridine-containing pseudopeptides suggests the versatility of pyridine derivatives in complex synthesis processes .
Molecular Structure Analysis
The molecular structure of related pyridine derivatives has been extensively studied. For instance, the structural features of a pyridin-3-yl derivative were determined using single-crystal X-ray diffraction and FT-IR spectroscopy, providing detailed information on bond lengths, bond angles, and torsion angles . These studies are crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
Pyridine derivatives are known to participate in various chemical reactions. The synthesis of pseudopeptides through the 6-endo-dig cyclization of 1,5-enynes using a copper (triazole-5-yl)methanamine complex indicates that such compounds can be involved in complex cyclization reactions, leading to the formation of novel structures . The QSAR study of N-substituted pyridine derivatives also suggests that electronic, steric, and lipophilic parameters play a significant role in their reactivity, particularly in relation to antibacterial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of (5-(Trifluoromethyl)pyridin-3-yl)methanamine and related compounds are influenced by the presence of the trifluoromethyl group. This group is known to impart unique properties such as increased lipophilicity and chemical stability. The toxicity profile of a similar compound, 5-amino-2-(trifluoromethyl)pyridine, has been reported, indicating that it can be toxic to humans and cause symptoms such as methemoglobinemia and toxic encephalopathy upon inhalation . This highlights the importance of understanding the physical and chemical properties of these compounds for safe handling and use in industrial applications.
Wissenschaftliche Forschungsanwendungen
Agrochemische Industrie
Trifluormethylpyridin (TFMP)-Derivate, zu denen auch “(5-(Trifluormethyl)pyridin-3-YL)methanamin” gehört, werden in der Agrochemie eingesetzt . Mehr als 20 neue TFMP-haltige Agrochemikalien haben ISO-Gemeinschaftsnamen erhalten .
Pharmazeutische Industrie
Mehrere TFMP-Derivate werden in der pharmazeutischen und veterinärmedizinischen Industrie eingesetzt . Fünf pharmazeutische und zwei veterinärmedizinische Produkte, die den TFMP-Teil enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Fungizide Aktivität
Forschungen haben gezeigt, dass bestimmte Strukturen der Pyridingruppe, wie z. B. 5-CF3, in Kombination mit den einzigartigen Eigenschaften des Pyridin-Moleküls die fungizide Aktivität der Verbindung verbessern können .
Safety and Hazards
“(5-(Trifluoromethyl)pyridin-3-YL)methanamine” is classified as a dangerous substance . It has hazard statements H302 and H318, indicating that it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .
Wirkmechanismus
Target of Action
It’s known that the compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . The specific role of these targets in biological systems often depends on the particular biochemical pathway they are involved in.
Mode of Action
The spatial configuration of the carbon atoms connected to the compound plays an important role in its activity . When the carbon atom is in S configuration, the activity of the compound is the best .
Result of Action
The compound’s activity is known to be influenced by the spatial configuration of the carbon atoms connected to it .
Eigenschaften
IUPAC Name |
[5-(trifluoromethyl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)6-1-5(2-11)3-12-4-6/h1,3-4H,2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZHUSBRLJVFTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

